molecular formula C22H20N4O3 B3016585 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea CAS No. 2034468-24-9

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea

Cat. No.: B3016585
CAS No.: 2034468-24-9
M. Wt: 388.427
InChI Key: NXKAFUWTYBJVRP-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a chemical compound with the CAS Registry Number 2034468-24-9 and a molecular formula of C 22 H 20 N 4 O 3 . It has a molecular weight of 388.4 g/mol . The compound features a complex molecular structure consisting of an oxazolo[5,4-b]pyridine core, which is substituted with a methyl group and a phenyl ring, and is linked to a urea functional group that is further modified with a 4-methoxybenzyl moiety . This specific structural architecture suggests potential for interesting biochemical properties and interactions, making it a candidate for various investigative applications in medicinal chemistry and pharmaceutical research. Researchers may explore its utility as a key intermediate in synthetic pathways or as a lead compound in the development of novel therapeutic agents. As with any compound of this nature, thorough investigation into its specific mechanism of action, pharmacological profile, and research applications is necessary. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-18(26-22(27)23-13-15-8-10-17(28-2)11-9-15)12-19-21(24-14)29-20(25-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H2,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKAFUWTYBJVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the methoxybenzyl and methyl-phenyl groups. The final step involves the formation of the urea linkage through a reaction with an appropriate isocyanate or carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a unique structure that includes:

  • Methoxybenzyl Group : Enhances lipophilicity and may influence receptor binding.
  • Oxazolo[5,4-b]pyridine Core : Implicated in biological interactions, particularly in enzyme inhibition.
  • Urea Linkage : Known to participate in hydrogen bonding, which is crucial for biological activity.

The molecular formula of this compound is C22H20N4O3C_{22}H_{20}N_{4}O_{3} with a molecular weight of approximately 388.4 g/mol.

Medicinal Chemistry

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea has been investigated for its potential as a therapeutic agent. Its structural components suggest various biological activities:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may bind to specific receptors, altering their activity and influencing signal transduction pathways.

Synthetic Chemistry

This compound serves as a building block for the synthesis of more complex molecules. It can be utilized in the development of novel pharmaceuticals or advanced materials with specific electronic or optical properties.

Material Science

In industrial applications, 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is being explored for its potential in creating advanced materials due to its unique electronic properties. This includes applications in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity and therapeutic potential of this compound:

  • Synthesis and Biological Evaluation : Research has demonstrated that derivatives of this compound exhibit significant enzyme inhibition properties, suggesting potential applications in treating metabolic disorders.
  • Photophysical Properties : Studies on the photophysical properties indicate that this compound can be used in light-emitting applications due to its unique electronic characteristics.
  • Therapeutic Applications : Investigations into the therapeutic efficacy against specific diseases have shown promising results, particularly in targeting cancer cell lines where traditional treatments have failed.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Features Reference
1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea (15a) Triazolylpyridine + urea Urea, nitro, methoxyphenyl ~460 (estimated) Nitro group enhances electron-withdrawing effects; triazole improves π-π interactions.
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole Pyrazoline + benzothiazole Methoxyphenyl, benzothiazole 397.47 Benzothiazole offers rigidity; pyrazoline contributes to planar conformation.
4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one Pyranopyrazole + oxazine Oxazine, methoxyphenyl ~350 (estimated) Oxazine ring increases polarity; pyranopyrazole enhances solubility.
4-aryl-5-cyano-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one Pyrazolo-pyridinone Cyano, ketone ~300 (estimated) Cyano group improves metabolic stability; ketone enables hydrogen bonding.

Functional Group Impact

  • Urea vs.
  • Oxazolo-pyridine vs. Benzothiazole : The oxazole ring in the target may confer greater metabolic stability than benzothiazole (), which is prone to oxidative degradation .
  • Methoxy Substitution: The 4-methoxybenzyl group in the target and Compound 15a enhances solubility in polar solvents compared to non-substituted aryl groups .

Biological Activity

1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a methoxybenzyl group and a pyridinyl moiety, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound's structure can be broken down into three main components:

  • Methoxybenzyl Group : Enhances lipophilicity and may influence receptor binding.
  • Oxazolo[5,4-b]pyridine Core : Implicated in biological interactions, particularly in enzyme inhibition.
  • Urea Linkage : Known to participate in hydrogen bonding, which is crucial for biological activity.

The biological activity of 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea is primarily attributed to its ability to interact with specific molecular targets. These interactions can include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may bind to receptors, altering their activity and influencing signal transduction pathways.

Biological Activity Data

Biological Activity Target Effect Reference
Antitumor ActivityVarious cancer cell linesSignificant cytotoxicity observed
Enzyme InhibitionFatty Acid Amide Hydrolase (FAAH)Potential analgesic effects
Antimicrobial PropertiesBacterial strainsInhibitory effects noted

Case Studies and Research Findings

  • Antitumor Properties :
    Recent studies have demonstrated that 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea exhibits significant cytotoxicity against various cancer cell lines, including glioma and melanoma. The compound was tested against multiple lines and showed micromolar activity (around 10 µM), indicating its potential as an anticancer agent. This suggests that further development could lead to effective therapies for resistant cancer types .
  • Analgesic Effects :
    The compound has been investigated for its potential as a selective inhibitor of FAAH, an enzyme that degrades endocannabinoids. By inhibiting FAAH, the compound may enhance the levels of endogenous cannabinoids, contributing to pain relief without the psychoactive effects associated with cannabis .
  • Antimicrobial Activity :
    Preliminary data suggest that this compound may also exhibit antimicrobial properties against certain bacterial strains. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methoxybenzyl)-3-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)urea, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of structurally related urea-oxazolopyridine derivatives often involves multi-step protocols. For example, a three-component coupling strategy using triazole, substituted urea, and thiourea precursors can be employed under controlled temperature (e.g., reflux in ethanol at 65°C for 4–6 hours) . Optimization may include varying catalysts (e.g., glacial acetic acid for protonation) or adjusting stoichiometry to enhance yields. Characterization via 1H^1H-NMR and FTIR is critical to confirm intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer : 1H^1H-NMR is essential for verifying aromatic protons and methoxy groups (e.g., δ 3.8 ppm for –OCH3_3), while FTIR confirms urea C=O stretches (~1650–1700 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) and identifies byproducts .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening should focus on enzyme inhibition assays, such as against 14-α-demethylase (PDB: 3LD6), using molecular docking to predict binding interactions with the oxazolopyridine core . In vitro cytotoxicity assays (e.g., MTT on fungal or cancer cell lines) can prioritize compounds for further study.

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar urea derivatives?

  • Methodological Answer : Discrepancies in 1H^1H-NMR shifts may arise from solvent effects or tautomerism. Cross-validate data using multiple solvents (DMSO-d6_6, CDCl3_3) and advanced techniques like 13C^{13}C-NMR DEPT for carbon assignments. Comparative studies with crystallographically resolved analogs (e.g., pyrazoline derivatives in ) can clarify structural ambiguities.

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Modify key substituents (e.g., methoxy group position, phenyl ring substitution) and assess biological activity changes. For example, replacing 4-methoxybenzyl with halogenated benzyl groups may alter lipophilicity and target binding. Use QSAR models to correlate electronic parameters (Hammett constants) with antifungal potency .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scaling multi-step syntheses requires rigorous control of reaction parameters (e.g., temperature gradients during cyclization steps). For oxazolo-pyridine formation, use flow chemistry to enhance reproducibility and minimize racemization. Monitor intermediates via inline HPLC-MS to detect degradation pathways .

Q. How can molecular docking guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer : Docking studies (e.g., Autodock Vina) against fungal CYP51 or kinase targets can predict binding poses and guide substitutions to enhance solubility (e.g., introducing polar groups) or reduce metabolic lability (e.g., replacing labile esters). Validate predictions with MD simulations to assess binding stability .

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